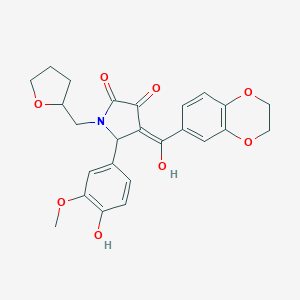
Pentyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)butanoate is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is produced through a specific synthesis method and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Mécanisme D'action
The mechanism of action of Pentyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)butanoate is not well-understood, but it is believed to involve interactions with specific receptors or enzymes in cells. The compound has been shown to have an effect on various cellular processes, including gene expression and protein synthesis.
Biochemical and Physiological Effects:
Pentyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)butanoate has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as cancer and neurodegenerative disorders. The compound has also been shown to have an effect on the cardiovascular system, with some studies suggesting that it may have a protective effect on the heart.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Pentyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)butanoate in lab experiments is its reproducibility. The synthesis method for the compound is well-established, and the compound itself is stable and easy to handle. However, one limitation of using the compound in lab experiments is its potential toxicity. Some studies have suggested that the compound may have toxic effects on certain cells, which could limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on Pentyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)butanoate. One area of interest is the development of new drug delivery systems based on the compound. Another potential direction is the use of the compound in the development of new materials such as sensors and catalysts. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis method for Pentyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)butanoate involves a series of chemical reactions that are carried out in a laboratory setting. The process involves the use of specific reagents and catalysts to produce the final product. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the method has been well-established and is reproducible.
Applications De Recherche Scientifique
Pentyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)butanoate has been studied extensively for its potential applications in scientific research. It has been used in various fields such as biochemistry, pharmacology, and materials science. The compound has been shown to have potential as a drug delivery system due to its ability to cross cell membranes and target specific cells. It has also been studied for its potential use in the development of new materials such as sensors and catalysts.
Propriétés
Nom du produit |
Pentyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)butanoate |
|---|---|
Formule moléculaire |
C12H19N3O4S |
Poids moléculaire |
301.36 g/mol |
Nom IUPAC |
pentyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate |
InChI |
InChI=1S/C12H19N3O4S/c1-3-5-6-7-19-11(17)8(4-2)20-10-9(16)13-12(18)15-14-10/h8H,3-7H2,1-2H3,(H2,13,15,16,18) |
Clé InChI |
CDTPCQIIDWZHNJ-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCOC(=O)C(CC)SC1=C(N=C(N=N1)O)O |
SMILES |
CCCCCOC(=O)C(CC)SC1=NNC(=O)NC1=O |
SMILES canonique |
CCCCCOC(=O)C(CC)SC1=NNC(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1,3-thiazol-2-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B255808.png)

![3-chloro-N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-4-methoxybenzamide](/img/structure/B255813.png)
![(3Z)-5-(1,1-dioxothiolan-3-yl)-4-(3-ethoxyphenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B255814.png)
![2-Isopropenyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B255815.png)
![N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B255816.png)
![5-chloro-2-(ethylsulfonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide](/img/structure/B255819.png)
![2-chloro-N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)benzamide](/img/structure/B255820.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B255821.png)
![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B255825.png)

![ethyl 2-[(3E)-3-[(2,5-dimethylphenyl)-hydroxymethylidene]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255827.png)
